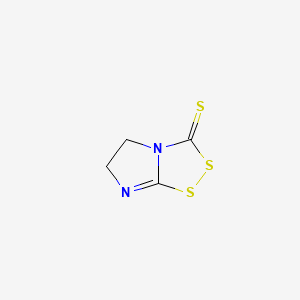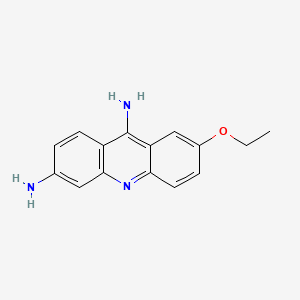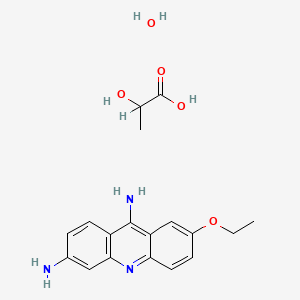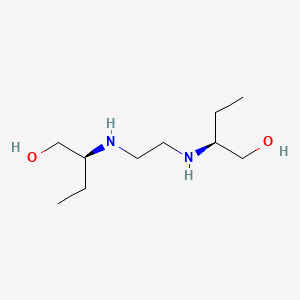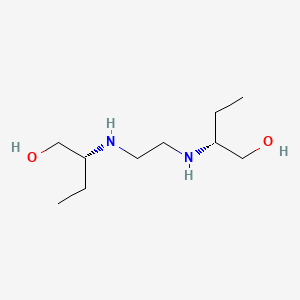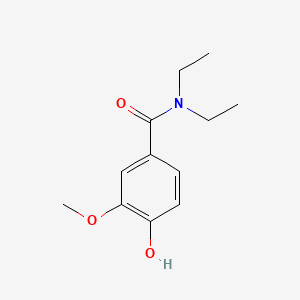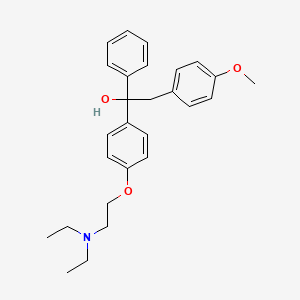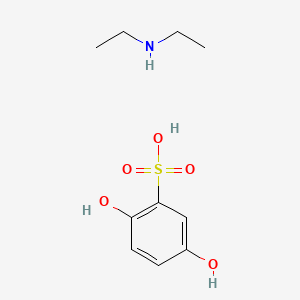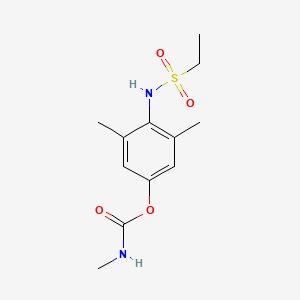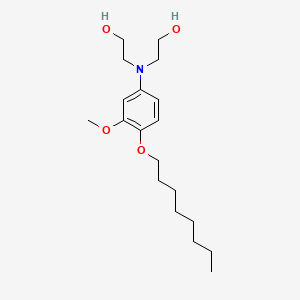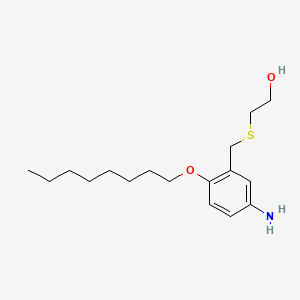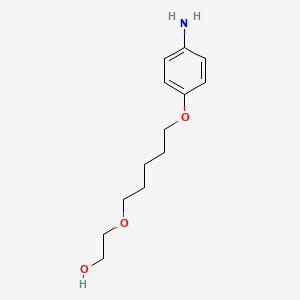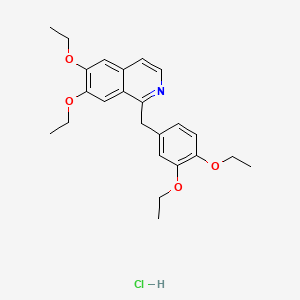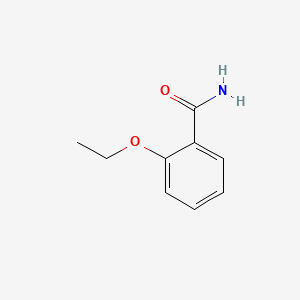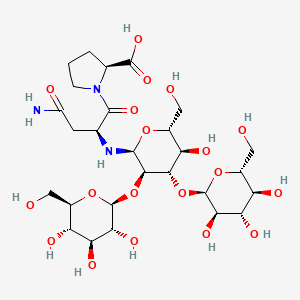
Ggapga
Übersicht
Beschreibung
Ggapga is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Adaptive Diversity Control in Genetic Algorithms
Genetic algorithms (GAs) have been enhanced through methods like Dual-Population GA (DPGA), which utilizes an additional population to maintain diversity. This approach helps in balancing exploration and exploitation in problem-solving, showing superior performance in various problem types compared to standard GAs (Park & Ryu, 2010).
Hardware-Based Genetic Algorithms
The development of hardware-based GAs, particularly using field-programmable gate arrays (FPGAs), has significantly improved the efficiency of genetic algorithms. Such implementations have shown speedups of 1-3 orders of magnitude over software routines, demonstrating their feasibility and desirability in various applications (Scott, Samal, & Seth, 1995).
Self-Reconfigurable Hardware Genetic Algorithms
FPGAs have been widely used to implement hardware-based genetic algorithms (HGA) that are capable of self-reconfiguration. This allows for the objective function to be updated through partial reconfiguration and supports various genetic parameters, enhancing flexibility and performance in genetic algorithm applications (Effraimidis, Papademetriou, Dollas, & Papaefstathiou, 2009).
Distributed Genetic Algorithms for FPGA Optimization
Distributed Genetic Algorithms (DGA) have been implemented for FPGA optimization tasks. This approach reduces execution time significantly, allowing for more complex tasks and experiments in FPGA design and optimization (Solar, Vega-Rodríguez, Sánchez-Pérez, Gómez-Iglesias, & Cárdenas-Montes, 2008).
Genetic Algorithms in Blind Signal Separation
Genetic Algorithms have been applied in the field of blind signal separation, particularly using FPGA-based implementations. These applications have shown significant enhancements in system performance, moving towards real-time performance in signal processing tasks (Emam, Ashour, Fekry, & Wahdan, 2003).
Gene Selection and Classification in Bioinformatics
In bioinformatics, genetic algorithms have been used for gene selection and classification in DNA microarray datasets. Hybrid methods combining Spearman'sCorrelation Coefficient (SCC) with Genetic Algorithms (GA) have significantly improved classification accuracy by reducing data features in various datasets (Singh, Shukla, & Vardhan, 2017).
VHDL Coding for Genetic Algorithms
A genetic algorithm (GA) has been written in VHDL for a hardware implementation, improving speed and efficiency, particularly for real-time applications like disk scheduling and image registration. This approach utilizes reprogrammability of FPGAs for flexibility in fitness functions (Samal, Scott, & Seth, 1998).
Grouping Genetic Algorithms for Optimization
Grouping Genetic Algorithms (GGA) have been developed for specific problems involving the formation of groups. These algorithms have shown to be efficient in providing solutions for various practical and academic research problems, including optimization in constrained environments (Brown & Sumichrast, 2005).
Parallel Genetic Algorithms in Nuclear Reactor Core Design
Island Genetic Algorithm (IGA), a parallel GA model, has been used in nuclear reactor core design optimization. It provides computational time gains and optimization outcomes compared to traditional non-parallel GAs, especially for problems with time-consuming fitness evaluations (Pereira & Lapa, 2003).
Genetic Algorithms in Blockmodel Problem
GGA has been effectively applied to the blockmodel problem, grouping objects based on specific attributes. This approach has demonstrated good solutions for large-size problems within reasonable computational time, illustrating GGA's potential in relationship analysis (James, Brown, & Ragsdale, 2010).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O19/c28-13(34)4-8(24(42)30-3-1-2-9(30)25(43)44)29-23-22(49-27-20(41)18(39)15(36)11(6-32)47-27)21(16(37)12(7-33)45-23)48-26-19(40)17(38)14(35)10(5-31)46-26/h8-12,14-23,26-27,29,31-33,35-41H,1-7H2,(H2,28,34)(H,43,44)/t8-,9-,10+,11+,12+,14+,15+,16+,17-,18-,19+,20+,21-,22+,23-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDTVFZBWIZGU-TVQLBTJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156888 | |
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ggapga | |
CAS RN |
131088-79-4 | |
| Record name | Ggapga | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131088794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



